Lesinurad Impurity 10
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Overview
Description
Lesinurad Impurity 10 is a complex organic compound known for its unique structure and potential applications in various fields, including pharmaceuticals and materials science. This compound features a triazole ring, a brominated naphthalene moiety, and a sulfanylacetic acid group, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
Lesinurad Impurity 10, also known as 2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid or 2-((5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, primarily targets the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) .
Mode of Action
The compound inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules. By inhibiting URAT1, the compound increases the excretion of uric acid .
Biochemical Pathways
The inhibition of URAT1 and OAT4 disrupts the reabsorption of uric acid in the renal tubules, leading to an increase in the renal clearance and fractional excretion of uric acid .
Pharmacokinetics
It’s known that lesinurad, the parent compound, has a bioavailability of nearly 100% .
Result of Action
The primary result of the compound’s action is a reduction in serum uric acid concentration. This is achieved through increased excretion of uric acid, which is facilitated by the inhibition of URAT1 and OAT4 .
Action Environment
It’s known that lesinurad, the parent compound, is metabolized in the liver via the cyp2c9 enzyme . Therefore, factors that affect liver function or the activity of the CYP2C9 enzyme could potentially influence the action and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lesinurad Impurity 10 typically involves multiple steps. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a solvent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve efficient and cost-effective production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Lesinurad Impurity 10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the brominated naphthalene moiety or the triazole ring.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Lesinurad Impurity 10 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Lesinurad: A compound with a similar triazole structure used in the treatment of gout.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents, used in various pharmaceutical applications.
Uniqueness
What sets Lesinurad Impurity 10 apart is its unique combination of a brominated naphthalene moiety and a sulfanylacetic acid group.
Properties
IUPAC Name |
2-[[5-bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-14(22)23)21(16)13-8-7-10-3-1-2-4-12(10)15(13)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYAOLJMDAJRMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC3=CC=CC=C32)N4C(=NN=C4Br)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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